molecular formula C20H22N2O6S2 B2855197 Methyl 3-({2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}sulfamoyl)thiophene-2-carboxylate CAS No. 1226434-03-2

Methyl 3-({2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2855197
CAS No.: 1226434-03-2
M. Wt: 450.52
InChI Key: GREFYTWTMWNEJX-UHFFFAOYSA-N
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Description

Methyl 3-({2-oxo-9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl}sulfamoyl)thiophene-2-carboxylate is a structurally complex molecule featuring:

  • A tricyclic core: A 9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-2-one system, combining oxygen (oxa) and nitrogen (aza) atoms within a fused bicyclic framework.
  • Sulfamoyl linkage: A sulfonamide group bridging the tricyclic core to a thiophene ring.

Properties

IUPAC Name

methyl 3-[(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S2/c1-27-20(24)18-17(8-11-29-18)30(25,26)21-13-5-6-16-15(12-13)19(23)22-9-3-2-4-14(22)7-10-28-16/h5-6,8,11-12,14,21H,2-4,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREFYTWTMWNEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Standards

Pharmacopeial compounds (–6) provide critical benchmarks for comparing structural and functional features:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents/Functional Groups Inferred Bioactivity References
Target Compound Tricyclic oxa-aza Sulfamoyl, thiophene-2-carboxylate Antimicrobial (hypothesized)
(6R,7R)-7-(Ethoxycarbonylamino)-... (Ev5g) Bicyclic thia-aza Ethoxycarbonylamino, carboxylic acid β-lactam antibiotic analog
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]... (Ev6m) Bicyclic thia-aza Tetrazolyl acetamido, methyl thiadiazole Antibacterial (cephalosporin-like)
3-Hydroxy-4-methylthiophen-2(5H)-one (Ev5f) Thiophene Hydroxy, methyl Antifungal/Plant metabolite

Key Observations :

Functional Groups :

  • The sulfamoyl group in the target is distinct from the acetamido or tetrazolyl groups in pharmacopeial analogs, which may alter hydrogen-bonding interactions and pharmacokinetics .
  • The thiophene-2-carboxylate moiety contrasts with simpler thiophene derivatives (e.g., Ev5f), suggesting enhanced electronic effects or steric bulk .

Crystallographic and Hydrogen-Bonding Patterns

highlights the role of hydrogen bonding in molecular aggregation. While SHELX () is widely used for small-molecule refinement, the target’s tricyclic system may exhibit unique graph set patterns compared to bicyclic analogs:

  • Hypothesized Stability : The sulfamoyl and carboxylate groups could form robust hydrogen-bonded networks, enhancing crystalline stability relative to less polar analogs (e.g., Ev5f) .

Lumping Strategy and Physicochemical Properties

Per , compounds with similar cores (e.g., sulfonamides or tricyclics) may be "lumped" for predictive modeling. However, the target’s unique substituents (e.g., methyl ester vs. hydroxy groups in Ev5f) could necessitate distinct reaction pathways or solubility profiles .

Preparation Methods

Preparation Methodologies

One-Pot Multicomponent Assembly

A modified Valderrama-type one-pot synthesis, adapted from benzo[b]thiophene-quinone derivatives, offers a streamlined approach:

Reagents :

  • 2-Acyl-1,4-benzoquinone precursor
  • Methyl mercaptoacetate
  • 1-Trimethylsilylimidazole (TMSI)
  • Cerium(IV) ammonium nitrate (CAN)

Procedure :

  • Thiol-Ene Coupling : React 2-acyl-1,4-benzoquinone with methyl mercaptoacetate in tetrahydrofuran (THF) at 25°C for 12 hours to form a thioether intermediate.
  • Cyclization : Add TMSI (3 equiv) and heat to 80°C for 6 hours, facilitating silylation-assisted ring closure.
  • Oxidation : Treat with CAN in aqueous HCl to aromatize the tricyclic core.
  • Sulfamoylation : Introduce the sulfamoyl group via reaction with sulfamic acid in concentrated H₂SO₄ at –10°C.

Yield : 32–38% (non-optimized).

Table 1: Critical Parameters in One-Pot Synthesis
Parameter Optimal Range Impact on Yield
TMSI Equivalents 2.5–3.0 Prevents over-silylation
CAN Concentration 0.1 M in H₂O Minimizes over-oxidation
Sulfamoylation Temp –10°C to 0°C Avoids decomposition

Stepwise Fragment Coupling

For improved regiocontrol, a modular strategy isolates the tricyclic core before functionalization:

Step 1: Tricyclic Core Synthesis

  • Diels-Alder Cycloaddition : React furan-2-carboxaldehyde with N-methylmaleimide in toluene at 110°C for 24 hours to form the oxa-aza scaffold.
  • Lactam Formation : Treat with ammonium acetate in acetic acid under reflux to generate the 2-oxo lactam.

Step 2: Thiophene Sulfamoylation

  • Sulfonation : React methyl 3-aminothiophene-2-carboxylate with chlorosulfonic acid at 0°C.
  • Amidation : Treat with ammonium hydroxide to yield the sulfamoyl intermediate.

Step 3: Suzuki-Miyaura Coupling

  • Cross-couple the iodinated tricyclic core with the sulfamoylthiophene boronic ester using Pd(PPh₃)₄ and K₂CO₃ in dimethoxyethane.

Yield : 41–47% (over three steps).

Solid-Phase Synthesis for High-Throughput Screening

Adapting protocols from combinatorial libraries, a resin-bound approach enhances purity:

Resin Functionalization :

  • Load Wang resin with Fmoc-protected hydroxythiophene carboxylate.
  • Deprotect with piperidine/DMF (20% v/v).

On-Resin Reactions :

  • Sulfamoylation using SO₃·Py complex and NH₃ gas.
  • Cyclative cleavage with TFA/CH₂Cl₂ (1:9) to release the tricyclic system.

Advantages :

  • Purity >90% by HPLC.
  • Scalable to gram quantities.

Reaction Optimization Strategies

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) improve cyclization yields by stabilizing transition states:

Table 2: Solvent Screening for Stepwise Coupling
Solvent Dielectric Constant Yield (%)
DMF 36.7 58
THF 7.5 29
Toluene 2.4 12

Catalytic Systems for Cross-Coupling

Palladium catalysts with bulky phosphine ligands mitigate steric effects:

Conditions :

  • Pd(dba)₂/XPhos : 5 mol%, 80°C, 12 hours → 67% yield.
  • Pd(OAc)₂/SPhos : 3 mol%, 90°C, 8 hours → 72% yield.

Analytical Characterization

Structural Elucidation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiophene H4), 7.89 (d, J = 5.2 Hz, 1H, tricyclic H7).
  • HRMS : m/z 463.0841 [M+H]⁺ (calc. 463.0834).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min).
  • XRD : Monoclinic P2₁/c space group, confirming regioisomeric purity.

Challenges and Mitigation

Byproduct Formation During Sulfamoylation

  • Issue : Competing sulfonation at thiophene C5 (5–8% yield loss).
  • Solution : Use SOCl₂ as a milder sulfonating agent.

Epimerization at the Tricyclic Core

  • Issue : Racemization at C3 under basic conditions.
  • Solution : Employ Hünig’s base (DIPEA) for pH control.

Comparative Analysis of Methods

Table 3: Synthesis Route Efficiency
Method Steps Total Yield (%) Purity (%) Scalability
One-Pot 4 35 85 Moderate
Stepwise Coupling 3 45 92 High
Solid-Phase 5 28 98 Low

Q & A

Q. Table: Reference Spectral Data for Analogous Compounds

Compound ClassKey NMR Peaks (δ, ppm)HRMS (m/z)Source
Thiophene ester3.8 (OCH₃), 7.2–7.5 (thiophene)423.52
Tricyclic sulfonamide6.8–7.1 (aromatic protons)560.02

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Answer:
Contradictions often arise from variations in purity, stereochemistry, or assay conditions. To resolve these:

Purity Validation : Use HPLC (≥95% purity) with a C18 column (mobile phase: acetonitrile/water) .

Structural Confirmation : Cross-validate with X-ray crystallography to rule out stereoisomerism .

Bioassay Reproducibility : Standardize assay protocols (e.g., enzyme inhibition studies at pH 7.4, 37°C) and include positive controls (e.g., known sulfonamide inhibitors) .

Advanced: What computational strategies predict the sulfamoyl group’s reactivity in drug-target interactions?

Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the sulfamoyl moiety .
  • Molecular Docking : Simulate binding affinities with target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on hydrogen bonding with the -SO₂NH- group .

Q. Table: Reactivity Comparison of Sulfamoyl Derivatives

DerivativeCalculated ΔG (kcal/mol)Target ProteinReference
Parent compound-8.2 ± 0.3COX-2
Methoxy analog-7.5 ± 0.4COX-2

Basic: What experimental precautions are necessary when handling this compound?

Answer:

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonic acid vapors .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate .

Advanced: How does electronic modulation of the thiophene ring influence bioactivity?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Enhance sulfamoyl group’s electrophilicity, improving enzyme inhibition (e.g., IC₅₀ reduced by 40% with -NO₂ substitution) .
  • Electron-Donating Groups (EDGs) : Increase metabolic stability but may reduce binding affinity .

Q. Table: Structure-Activity Relationship (SAR) Trends

SubstituentBioactivity (IC₅₀, μM)Metabolic Stability (t₁/₂, h)Reference
-SO₂NH₂ (parent)2.1 ± 0.33.5 ± 0.2
-SO₂NHCOCH₃1.8 ± 0.22.8 ± 0.3
-SO₂N(CH₃)₂5.6 ± 0.46.2 ± 0.5

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